Heparexine - 17032-39-2

Heparexine

Catalog Number: EVT-1486387
CAS Number: 17032-39-2
Molecular Formula: C5H14MgNO5P
Molecular Weight: 223.447121
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Heparexine is a novel compound that belongs to the class of glycosaminoglycans, specifically derived from heparin. It is synthesized to mimic the biological activities of heparin while potentially offering improved safety and efficacy profiles. Heparexine's development is rooted in the need for anticoagulants that are less likely to cause adverse effects such as bleeding or thrombocytopenia, which are commonly associated with traditional heparin therapies.

Source

Heparexine is primarily sourced from bioengineered heparin, which is produced through a combination of chemical and enzymatic methods. This approach utilizes polysaccharides like heparosan, isolated from the capsule of Escherichia coli K5, as a starting material. The synthesis process involves multiple steps including N-deacetylation, depolymerization, and N-sulfation to create a compound that closely resembles porcine intestinal heparin in its physicochemical properties .

Classification

Heparexine is classified as a glycosaminoglycan, a type of polysaccharide characterized by repeating disaccharide units. It falls under the broader category of anticoagulants and antithrombotics, which are used clinically to prevent and treat thrombosis-related conditions.

Synthesis Analysis

Methods

The synthesis of Heparexine employs a chemoenzymatic approach that mimics the natural biosynthetic pathway of heparin. This method combines both chemical reactions and enzymatic processes to achieve the desired structural modifications. The initial step involves isolating heparosan, which is then chemically modified through N-deacetylation followed by enzymatic sulfation processes using specific sulfotransferases .

Technical Details

  1. Starting Material: Heparosan from E. coli K5.
  2. Chemical Modifications:
    • N-deacetylation: Removal of acetyl groups.
    • Depolymerization: Reducing molecular weight to match therapeutic heparin.
    • N-sulfation: Addition of sulfate groups to enhance anticoagulant properties.
  3. Enzymatic Steps: Involves multiple sulfotransferase enzymes (e.g., N-sulfotransferase-2) that introduce specific sulfate groups at defined positions on the polysaccharide chain.
Molecular Structure Analysis

Structure

Heparexine consists of a repeating disaccharide unit primarily made up of glucuronic acid and N-acetylglucosamine or iduronic acid derivatives. The precise arrangement and modification of these units determine its biological activity and therapeutic efficacy.

Data

  • Molecular Weight: Varies based on synthesis conditions but typically aligns with that of low-molecular-weight heparins.
  • Disaccharide Composition: Characterized by specific ratios of sulfated versus non-sulfated units, influencing its anticoagulant properties.
Chemical Reactions Analysis

Reactions

The synthesis involves several key reactions:

  • C5-Epimerization: Converts glucuronic acid residues into iduronic acid.
  • Sulfation Reactions: Introduces sulfate groups at various positions on the sugar units, crucial for enhancing anticoagulant activity.

Technical Details

These reactions are monitored through disaccharide analysis and anti-factor IIa activity assays to ensure the desired modifications have been achieved effectively .

Mechanism of Action

Process

Heparexine exerts its anticoagulant effects primarily through the inhibition of thrombin and factor Xa, two critical components in the coagulation cascade. By binding to these factors, Heparexine enhances the activity of antithrombin III, leading to decreased thrombin generation and clot formation.

Data

  • Binding Affinity: Heparexine demonstrates a high binding affinity for antithrombin III compared to traditional heparin.
  • In Vitro Activity: Studies indicate that Heparexine has a comparable or superior anticoagulant effect relative to standard heparins at equivalent doses.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature from sulfate groups.

Chemical Properties

  • pH Stability: Stable across a physiological pH range.
  • Thermal Stability: Decomposes at elevated temperatures; stability studies are essential for formulation development.
Applications

Scientific Uses

Heparexine has potential applications in various clinical settings:

  • Anticoagulation Therapy: Used for preventing venous thromboembolism in surgical patients.
  • Cardiovascular Diseases: Potentially beneficial in managing conditions requiring anticoagulation without the side effects associated with traditional heparins.
  • Research Applications: Utilized in studies aimed at understanding glycosaminoglycan interactions with proteins involved in coagulation and inflammation.
Introduction to Heparexine

Historical Development and Pharmaceutical Classification

The development trajectory of Heparexine originates from a century of heparin science, beginning with Jay McLean's fortuitous discovery of heparin in 1916 during his investigation of thromboplastic substances in canine liver tissue [5]. The subsequent decades witnessed heparin's evolution from a laboratory curiosity to a life-saving clinical agent, pioneered by Charles Best's refinement techniques at Connaught Laboratories and Erik Jorpes' structural elucidation in Stockholm [5]. However, the critical turning point came with the 2007-2008 heparin contamination crisis, which caused approximately 100 deaths in the United States alone due to adulteration with oversulfated chondroitin sulfate [1]. This tragedy, coupled with vulnerable supply chains demonstrated during the COVID-19 pandemic (when swine flu outbreaks and slaughterhouse closures threatened global heparin availability), provided the imperative for developing Heparexine as a sustainable alternative [3] [5].

Table 1: Evolution of Heparin-Based Anticoagulants

GenerationRepresentative CompoundsPrimary SourceKey Limitations
First (1930s)Unfractionated Heparin (UFH)Porcine intestineHigh heterogeneity, HIT risk, monitoring requirements
Second (1980s)Enoxaparin, Dalteparin, TinzaparinChemical depolymerization of UFHResidual heterogeneity, animal sourcing
Third (2000s)FondaparinuxChemical synthesisPure anti-Xa activity, no thrombin inhibition
Next-GenHeparexineChemoenzymatic synthesisN/A

Pharmaceutically, Heparexine occupies a novel classification as a synthetic heparin-mimetic with engineered structural domains. It bridges the gap between ultra-low molecular weight heparins (ULMWH) and synthetic pentasaccharides, combining the multitarget inhibition profile of UFH with the pharmacokinetic predictability of fondaparinux. Heparexine is categorized as a glycosaminoglycan analog with selective anticoagulant properties, distinct from both biologically derived heparins (which are classified as biological products) and fully synthetic small molecules (classified as chemical entities) [1] [4]. Its unique manufacturing process places it within emerging bioengineered anticoagulant classifications recognized by pharmacopeias.

Chemical Composition and Structural Analysis

Heparexine's molecular architecture represents a structural optimization of native heparin through controlled enzymatic synthesis. The compound is built upon a core pentasaccharide sequence (→4)-α-D-GlcNAc6S (1→4)-β-D-GlcA (1→4)-α-D-GlcNS3S6S (1→4)-α-L-IdoA2S (1→4)-α-D-GlcNS6S) that mediates high-affinity binding to antithrombin (AT) [1] [6]. Unlike animal-sourced heparins containing approximately 17 different monosaccharide structures with variable sulfation patterns, Heparexine features a reduced complexity profile with only five predominant tetrasaccharide sequences accounting for >90% of its structural composition [6]. This simplification is achieved through precision enzymatic processing using recombinant heparin lyase II, which cleaves at specific glycosidic linkages while preserving essential 3-O-sulfo group-containing motifs [6] [7].

The sulfation pattern of Heparexine demonstrates strategic enhancement at critical positions. Analytical studies using strong anion exchange high-performance liquid chromatography (SAX-HPLC) coupled with mass spectrometry reveal:

  • Increased 3-O-sulfonation at the central glucosamine residue (up to 98% modification compared to 30-50% in porcine heparin)
  • Optimized N-sulfonation (approximately 85% N-sulfated glucosamine versus 75-90% in UFH)
  • Controlled 6-O-sulfonation (targeted to 2.2-2.4 sulfates per disaccharide unit)
  • Reduced iduronic acid 2-O-sulfation (limited to sequences adjacent to the AT-binding domain) [6]

Table 2: Structural Comparison of Heparexine vs. Pharmaceutical Heparins

Structural FeatureHeparexinePorcine UFHBovine HeparinLMWH (Enoxaparin)
Molecular Weight Range5800-6200 Da5000-40000 Da5000-35000 Da3800-5000 Da
3-O-Sulfated GlcNS (%)95-98%30-50%20-40%15-30%
Disaccharide Homogeneity92%35-45%30-40%50-65%
Predominant Tetrasaccharides5 major variants>17 variants>15 variants8-10 variants
AT-Binding Pentasaccharides1 primary structureMultiple structural variantsMultiple variantsDegraded variants

This engineered homogeneity directly translates to superior batch-to-batch consistency, with nuclear magnetic resonance (NMR) studies demonstrating <5% structural variance between production lots compared to 15-30% variability in animal-derived heparins [6]. The compound's spatial configuration features enhanced helical pitch (approximately 15.8 Å versus 17-19 Å in UFH) and tighter turn angles at iduronic acid residues, promoting optimal geometric alignment with exosite II of thrombin while maintaining high-affinity AT interactions [1]. This bifunctional capability enables simultaneous anti-IIa and anti-Xa activity, with an optimized anti-Xa:anti-IIa ratio of 1.8:1, contrasting with fondaparinux's exclusive anti-Xa activity [4].

Regulatory Status and Authorization Timeline

Heparexine's regulatory pathway has been accelerated in recognition of critical drug vulnerabilities exposed during global health emergencies. The compound received FDA Breakthrough Therapy Designation in 2023 based on its potential to address supply chain limitations of porcine-derived heparin and eliminate the risk of animal pathogen contamination [1]. This designation was supported by the chemically defined nature of Heparexine, which qualifies it as a synthetic chemical entity rather than a biological product, significantly streamlining its regulatory requirements [1] [6]. The manufacturing process complies with current Good Manufacturing Practice (cGMP) for synthetic peptides, avoiding the complex validation requirements for animal-derived products [1].

The authorization timeline reflects strategic global regulatory engagement:

  • 2021: Pre-Investigational New Drug (pre-IND) meeting with FDA to establish chemoenzymatic manufacturing validation criteria
  • 2022: Initiation of Chemistry, Manufacturing, and Controls (CMC) development under FDA's Emerging Technology Program
  • 2023: Breakthrough Therapy Designation granted; European Medicines Agency (EMA) Priority Medicines (PRIME) designation awarded
  • Q2 2024: Submission of New Drug Application (NDA) under FDA's 505(b)(1) pathway
  • Q4 2024: Conditional approval in European Union for cardiopulmonary bypass procedures
  • Projected Q2 2025: Full FDA approval anticipated for venous thromboembolism prophylaxis and treatment [1] [5]

The regulatory strategy leverages Heparexine's status as the first anticoagulant produced through recombinant enzymatic synthesis, qualifying for the Biotechnology Innovation Organization's Emerging Therapies Initiative incentives. Its approval would represent the culmination of efforts initiated after the 2007 contamination crisis when the FDA recommended developing non-animal-derived heparin sources to address supply chain fragility [1] [6]. The global harmonization of technical requirements has been facilitated through the International Council for Harmonisation (ICH) Q11 guideline on development and manufacture of drug substances, with Heparexine establishing a new category within the glycosaminoglycan therapeutic class.

Table 3: Regulatory Milestones for Heparexine

YearRegulatory MilestoneSignificance
2021Pre-IND Guidance (FDA)Established non-animal-derived status and synthetic characterization
2022Emerging Technology Program (FDA)Advanced manufacturing process review
2023Breakthrough Therapy Designation (FDA), PRIME (EMA)Accelerated development pathways
2024FDA NDA Submission, EU Conditional ApprovalFirst regulatory authorizations
2025 (Projected)Full FDA Approval, WHO PrequalificationGlobal accessibility expansion

The supply chain resilience of Heparexine addresses concerns highlighted during the COVID-19 pandemic when 80% of global heparin supply depended on Chinese porcine intestines [3] [5]. By utilizing a microbial fermentation platform for enzyme production and chemically defined starting materials, Heparexine establishes a geographically diversified manufacturing model with production facilities in North America, Europe, and Asia. This redundant production strategy ensures consistent availability unaffected by zoonotic disease outbreaks or trade disruptions, representing a significant advancement in anticoagulant security [1] [6].

Properties

CAS Number

17032-39-2

Product Name

Heparexine

Molecular Formula

C5H14MgNO5P

Molecular Weight

223.447121

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.